molecular formula C22H25NO4 B557328 Fmoc-N-Me-Ile-OH CAS No. 138775-22-1

Fmoc-N-Me-Ile-OH

Cat. No. B557328
CAS RN: 138775-22-1
M. Wt: 367.4 g/mol
InChI Key: IQIOLCJHRZWOLS-XOBRGWDASA-N
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Description

Fmoc-N-Me-Ile-OH is an organic compound used in the synthesis of peptides and peptide derivatives. It is a derivative of N-methyl-2-iodoethylamine that is used in the synthesis of peptides and peptide derivatives. It is a member of the Fmoc (9-fluorenylmethoxycarbonyl) group of compounds. Fmoc-N-Me-Ile-OH is a versatile reagent used in organic synthesis and has a wide range of applications in the synthesis of peptides and peptide derivatives.

Scientific Research Applications

Peptide Synthesis for Drug Development

Fmoc-N-Me-Ile-OH: is commonly used in the synthesis of peptides for potential therapeutic applications. Its incorporation into peptides can enhance bioavailability and half-life in vivo due to the N-methylation of amino acids within the peptide sequence . This modification can lead to improved pharmacokinetic properties and reduced susceptibility to proteolytic degradation, making it valuable in the development of peptide-based drugs.

Research on Peptide-Based Materials

The compound is also instrumental in the research and development of peptide-based materials. For instance, peptides containing Fmoc-N-Me-Ile-OH can form hydrogels, which have applications in drug delivery systems and tissue engineering . The N-methylation can influence the self-assembly and mechanical properties of these materials.

Mechanism of Action

Target of Action

Fmoc-N-Me-Ile-OH is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which play a crucial role in the formation of peptide bonds .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-N-Me-Ile-OH acts as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-N-Me-Ile-OH is involved in the biochemical pathway of peptide synthesis . It is used to protect the amine groups of amino acids during the formation of peptide bonds, preventing unwanted side reactions . After the peptide bond formation, the Fmoc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

Its solubility in dimethylformamide (dmf) is an important property for its use in peptide synthesis .

Result of Action

The use of Fmoc-N-Me-Ile-OH in peptide synthesis results in the formation of peptide bonds without unwanted side reactions . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of Fmoc-N-Me-Ile-OH is influenced by the reaction conditions in peptide synthesis . The use of piperidine in DMF for Fmoc group removal is a common practice . The reaction temperature and the pH of the solution can also influence the efficiency of the Fmoc group removal . The compound should be stored at a temperature between 2-30°C .

properties

IUPAC Name

(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIOLCJHRZWOLS-XOBRGWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572729
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-Me-Ile-OH

CAS RN

138775-22-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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